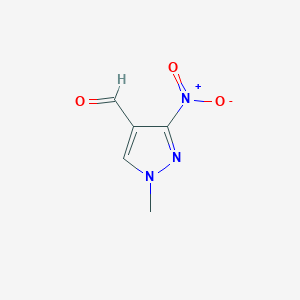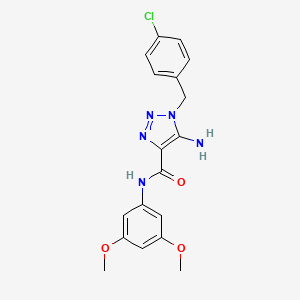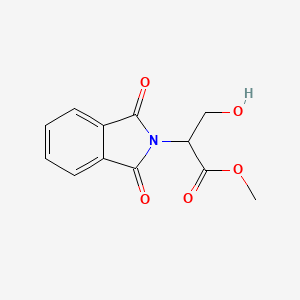
N1-(3-chloro-4-fluorophenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-fluorophenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C17H18ClFN2O4 and its molecular weight is 368.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Supramolecular Chemistry
- Study on N,N'-Bis-Substituted Oxamide Compounds: Research conducted by Wang et al. (2016) on an N,N'-bis-substituted oxamide compound, closely related to the structure of interest, focused on the supramolecular structure formed by classical O—H⋯O and N—H⋯O hydrogen bonds, leading to a three-dimensional supramolecular structure. This study emphasizes the significance of structural analysis in understanding the chemical properties and potential applications of such compounds (Wang, Zheng, Li, & Wu, 2016).
Neuropharmacology and Eating Disorders
- Orexin Receptors and Compulsive Eating: Although not directly related to the compound of interest, research on orexin receptors and their antagonists, such as SB-649868, demonstrates the exploration of novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component. This indicates a broader interest in developing targeted therapies for neuropsychiatric conditions (Piccoli et al., 2012).
Chemical Synthesis and Material Science
- Synthesis of Polymeric Materials: The study by Ito et al. (2002) on the synthesis and characterization of fluoropolymers with pendant hydroxyl groups, employing bis(epoxide)s and dicarboxylic acids or diols, provides an example of research in material science focusing on the development of new polymeric materials with specific properties, such as solubility and thermal stability. This research area could potentially be relevant for the development and application of compounds with oxalamide structures (Ito et al., 2002).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4/c1-9-7-12(10(2)25-9)15(22)5-6-20-16(23)17(24)21-11-3-4-14(19)13(18)8-11/h3-4,7-8,15,22H,5-6H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVOTYQBLUKCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2654008.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methylbenzoate](/img/structure/B2654009.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)
![2-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2654014.png)

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B2654017.png)

![5-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2654025.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-methyl-N-phenylacetamide](/img/structure/B2654028.png)


